molecular formula C7H3BrClNO4 B2938870 2-Bromo-3-chloro-5-nitrobenzoic acid CAS No. 1499553-66-0

2-Bromo-3-chloro-5-nitrobenzoic acid

Cat. No.: B2938870
CAS No.: 1499553-66-0
M. Wt: 280.46
InChI Key: BBPQRQJFWACLNA-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-nitrobenzoic acid typically involves the nitration of 2-bromo-3-chlorobenzoic acid

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis starting from simpler aromatic compounds. The process involves halogenation to introduce bromine and chlorine atoms, followed by nitration to add the nitro group. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines.

  • Substitution: Formation of iodobenzoic acid or fluorobenzoic acid.

Scientific Research Applications

2-Bromo-3-chloro-5-nitrobenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to understand the effects of halogenated aromatic acids on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid

  • 2-Chloro-5-nitrobenzoic acid

  • 2-Bromo-3-chlorobenzoic acid

  • 2-Chloro-3-nitrobenzoic acid

Properties

IUPAC Name

2-bromo-3-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPQRQJFWACLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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